Cas no 897466-83-0 (6-methyl-2-4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole)

6-Methyl-2-[4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a nitro-substituted benzothiophene moiety via a piperazine spacer. This structure confers potential pharmacological relevance, particularly in targeting enzyme inhibition or receptor modulation due to its electron-withdrawing nitro group and planar aromatic systems. The methyl substitution enhances lipophilicity, potentially improving membrane permeability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The compound's stability and distinct electronic properties suggest utility in developing bioactive molecules, particularly in oncology or CNS drug discovery. Careful handling is advised due to the nitro group's potential reactivity.
6-methyl-2-4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole structure
897466-83-0 structure
Product name:6-methyl-2-4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole
CAS No:897466-83-0
MF:C21H18N4O3S2
MW:438.522621631622
CID:5480250

6-methyl-2-4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • [4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitro-1-benzothiophen-2-yl)methanone
    • 6-methyl-2-4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole
    • Inchi: 1S/C21H18N4O3S2/c1-13-2-4-16-18(10-13)30-21(22-16)24-8-6-23(7-9-24)20(26)19-12-14-11-15(25(27)28)3-5-17(14)29-19/h2-5,10-12H,6-9H2,1H3
    • InChI Key: LSBPIXAYBVFIAG-UHFFFAOYSA-N
    • SMILES: C(N1CCN(C2=NC3=CC=C(C)C=C3S2)CC1)(C1SC2=CC=C([N+]([O-])=O)C=C2C=1)=O

6-methyl-2-4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2609-0061-40mg
6-methyl-2-[4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897466-83-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2609-0061-30mg
6-methyl-2-[4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897466-83-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2609-0061-10mg
6-methyl-2-[4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897466-83-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2609-0061-75mg
6-methyl-2-[4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897466-83-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2609-0061-20μmol
6-methyl-2-[4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897466-83-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2609-0061-2μmol
6-methyl-2-[4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897466-83-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2609-0061-2mg
6-methyl-2-[4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897466-83-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2609-0061-15mg
6-methyl-2-[4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897466-83-0 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2609-0061-100mg
6-methyl-2-[4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897466-83-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2609-0061-5μmol
6-methyl-2-[4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole
897466-83-0 90%+
5μl
$63.0 2023-05-16

Additional information on 6-methyl-2-4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole

Introduction to 6-methyl-2,4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole and Its Significance in Modern Chemical Research

The compound with the CAS number 897466-83-0, specifically named as 6-methyl-2,4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole, represents a fascinating intersection of heterocyclic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple functional groups, including nitro and carbonyl moieties, alongside the piperazine and benzothiazole rings, makes it a versatile scaffold for further chemical modifications and biological evaluations.

In recent years, there has been a growing interest in developing novel therapeutic agents that leverage the unique properties of benzothiazole derivatives. 6-methyl-2,4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole stands out as a promising candidate due to its ability to interact with various biological targets. The nitro group, in particular, has been extensively studied for its pharmacological effects, including anti-inflammatory and antimicrobial properties. When integrated into a benzothiazole core, this functionality enhances the molecule's solubility and bioavailability, making it an attractive candidate for further development.

One of the most compelling aspects of this compound is its potential role in addressing neurological disorders. The piperazine moiety is well-known for its ability to modulate neurotransmitter activity, which has led to its incorporation into numerous central nervous system (CNS) drugs. By combining piperazine with a benzothiazole backbone, researchers aim to create molecules that can interact with specific receptors or enzymes involved in conditions such as depression, anxiety, and epilepsy. Preliminary studies have suggested that derivatives of 6-methyl-2,4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole may exhibit significant therapeutic potential in this context.

The structural complexity of this compound also opens up avenues for exploring its role in oncology research. Benzothiazole derivatives have shown promise as anticancer agents due to their ability to inhibit key enzymes involved in tumor growth and proliferation. The nitro group can be further functionalized to enhance binding affinity to target proteins, while the piperazine ring can serve as a linker for additional pharmacophores. This dual functionality makes 6-methyl-2,4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole a valuable scaffold for designing next-generation chemotherapeutic agents.

Advances in computational chemistry have also played a crucial role in understanding the behavior of this compound. Molecular modeling techniques allow researchers to predict how 6-methyl-2,4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole interacts with biological targets at the molecular level. These simulations have helped identify key binding pockets and optimized analogs for further experimental validation. Such interdisciplinary approaches are essential for accelerating the discovery of novel bioactive molecules.

In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique electronic properties of benzothiazole derivatives make them suitable candidates for use in organic semiconductors and light-emitting diodes (OLEDs). The nitro group can be used to tune the energy levels of these materials, enhancing their performance in electronic devices. This dual utility—both as a pharmaceutical intermediate and an advanced material—underscores the versatility of 6-methyl-2,4-(5-nitro-1-benzothiophene-2-carbonyl)piperazin-1-yl-1,3-benzothiazole.

The synthesis of this compound presents several challenges due to its complex structure. However, recent advancements in synthetic methodologies have made it more feasible to produce high-purity samples for research purposes. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography have enabled researchers to access this molecule efficiently. These improvements are crucial for expanding the scope of studies involving 6-methyl-2,4-(5-nitro-1-benzothiophene)-2-carbonyl)piperazin - 1 - yl - 3 - benzot h iaz o le.

Future directions for research on this compound include exploring its pharmacokinetic properties and potential side effects. Understanding how 6-methyl - 2 , 4 - ( 5 - n i t r o - 1 - b e n z o t h i o p h e n e - 2 - c arb on y l ) p i per azin - 1 - y l - 3 , b enz oth i az ol e behaves in vivo will be essential for translating laboratory findings into clinical applications. Additionally, investigating its interactions with other biological pathways may uncover new therapeutic uses beyond those currently envisioned.

In conclusion,6-methyl - 2 , 4 - ( 5 - n i t r o - b en z oth i op h e n e - c arb on y l ) p i per azin y l b en z oth i az ol e ( C A S no . 897466 - 83 - 0) represents a significant advancement in chemical research with far-reaching implications for medicine and materials science。 Its intricate structure, coupled with promising preliminary findings, makes it a compelling subject for further exploration。 As our understanding of molecular interactions continues to grow, compounds like these will play an increasingly important role in shaping the future of pharmaceutical innovation。

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